molecular formula C16H13Cl4NO3 B2514867 3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide CAS No. 338961-30-1

3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide

Cat. No.: B2514867
CAS No.: 338961-30-1
M. Wt: 409.08
InChI Key: UYUQNXVHNBKOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide typically involves multiple steps, starting with the chlorination of benzene derivatives. The process often includes:

    Chlorination: Introduction of chlorine atoms to the benzene ring using reagents like chlorine gas or sulfuryl chloride under controlled conditions.

    Amidation: Formation of the amide bond by reacting the chlorinated benzene derivative with an appropriate amine in the presence of coupling agents such as carbodiimides.

    Etherification: Introduction of the methoxyethoxy group through nucleophilic substitution reactions, often using alkyl halides and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorine atoms on the benzene rings can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated benzene derivatives.

Scientific Research Applications

3,4-Dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide exerts its effects is often related to its interaction with biological macromolecules. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The presence of multiple chlorine atoms and the methoxyethoxy group can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzamide: Lacks the methoxyethoxy group, resulting in different chemical properties and biological activities.

    2,4-Dichloro-5-(2-methoxyethoxy)aniline: Similar structure but with an amine group instead of an amide, leading to different reactivity and applications.

    N-(2,4-Dichlorophenyl)-3,4-dichlorobenzamide: Similar but with variations in the substitution pattern on the benzene rings.

Uniqueness

3,4-Dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the methoxyethoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl4NO3/c1-23-4-5-24-15-8-14(12(19)7-13(15)20)21-16(22)9-2-3-10(17)11(18)6-9/h2-3,6-8H,4-5H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUQNXVHNBKOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.